molecular formula C20H15N5O7 B11690978 N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide

N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide

Cat. No.: B11690978
M. Wt: 437.4 g/mol
InChI Key: BVGFPGUCZOPZBH-SSDVNMTOSA-N
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Description

N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s molecular formula is C20H15N5O7, and it has a molecular weight of 437.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of substituted hydrazones .

Scientific Research Applications

N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone functional group allows it to interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both methoxy and dinitrophenoxy groups.

Properties

Molecular Formula

C20H15N5O7

Molecular Weight

437.4 g/mol

IUPAC Name

N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H15N5O7/c1-31-19-9-13(11-22-23-20(26)14-3-2-8-21-12-14)4-6-18(19)32-17-7-5-15(24(27)28)10-16(17)25(29)30/h2-12H,1H3,(H,23,26)/b22-11+

InChI Key

BVGFPGUCZOPZBH-SSDVNMTOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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